molecular formula C15H8ClN3OS2 B11587980 (6Z)-3-(4-chlorophenyl)-6-(thiophen-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(4-chlorophenyl)-6-(thiophen-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11587980
M. Wt: 345.8 g/mol
InChI Key: HJTDPWQZXZECAT-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-3-(4-CHLOROPHENYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a heterocyclic compound that features a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(4-CHLOROPHENYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves the condensation of appropriate thiophene and chlorophenyl derivatives with triazolo-thiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants .

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(4-CHLOROPHENYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(6Z)-3-(4-CHLOROPHENYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-3-(4-CHLOROPHENYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, thereby exerting its biological effects. The pathways involved often include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-3-(4-CHLOROPHENYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: stands out due to its unique triazolo-thiazole core, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H8ClN3OS2

Molecular Weight

345.8 g/mol

IUPAC Name

(6Z)-3-(4-chlorophenyl)-6-(thiophen-2-ylmethylidene)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C15H8ClN3OS2/c16-10-5-3-9(4-6-10)13-17-18-15-19(13)14(20)12(22-15)8-11-2-1-7-21-11/h1-8H/b12-8-

InChI Key

HJTDPWQZXZECAT-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.